molecular formula C53H91N19O11 B142026 Ras inhibitory peptide CAS No. 159088-48-9

Ras inhibitory peptide

Cat. No. B142026
CAS RN: 159088-48-9
M. Wt: 1170.4 g/mol
InChI Key: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ras Inhibitory Peptide is a macrocyclic peptide designed to inhibit the activity of the Ras protein, which plays a crucial role in cell signaling pathways related to cell survival and proliferation. The Ras protein is often mutated in various cancers, making it a significant target for cancer therapy. The this compound specifically targets the KRAS isoform, which is the most commonly mutated form in human cancers .

Scientific Research Applications

Ras Inhibitory Peptide has several scientific research applications, including:

Mechanism of Action

Ras Inhibitory Peptide exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream signaling molecules. This inhibition disrupts the MAPK and AKT pathways, which are crucial for cell survival and proliferation. The peptide’s binding to KRAS is facilitated by its macrocyclic structure and specific amino acid residues that interact with the protein’s binding pockets .

Similar Compounds:

Uniqueness: this compound is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .

Future Directions

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

Biochemical Analysis

Biochemical Properties

The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .

Cellular Effects

The this compound exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the this compound influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, the this compound exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the this compound may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the this compound has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

The this compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .

Transport and Distribution

The transport and distribution of the this compound within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .

Subcellular Localization

The subcellular localization of the this compound is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ras Inhibitory Peptide involves the use of unnatural amino acids and macrocyclic linkers. The process typically starts with the selection of amino acid building blocks based on their chemical diversity and reactivity. These building blocks are then coupled using amide coupling reactions to form the peptide chain. The macrocyclic structure is achieved through disulfide-mediated linkages or other macrocyclic linkers .

Industrial Production Methods: Industrial production of this compound can be accelerated using automated ligand identification systems (ALIS) and mass-encoded mini-libraries of macrocyclic peptides. This method allows for the rapid generation of structure-activity relationship (SAR) data and optimization of peptide stability and permeability .

Chemical Reactions Analysis

Types of Reactions: Ras Inhibitory Peptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified peptides with enhanced stability, binding affinity, and cellular activity .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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